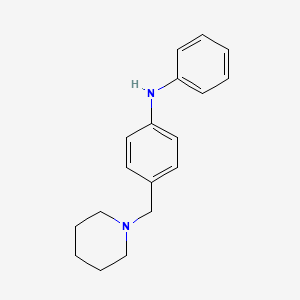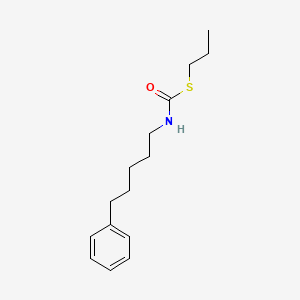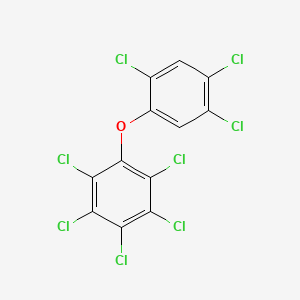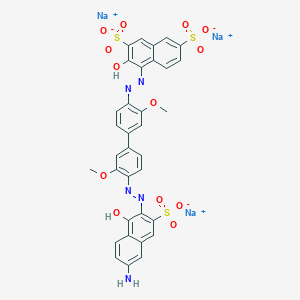
Trisodium 4-((4'-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate is a complex organic compound primarily used as a dye. It is known for its vibrant color and stability, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthyl, followed by coupling with 3,3’-dimethoxy(1,1’-biphenyl)-4-yl. The final product is obtained by further coupling with 3-hydroxynaphthalene-2,7-disulphonate under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions
Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong nucleophiles like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate has several scientific research applications, including:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in textile and paper industries for dyeing purposes.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bonds and sulphonate groups play a crucial role in its binding affinity and stability. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structural and functional properties.
類似化合物との比較
Similar Compounds
- Direct Blue 71
- Direct Blue 151
- Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate
Uniqueness
Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate stands out due to its unique combination of azo bonds and sulphonate groups, which confer exceptional stability and binding properties. This makes it particularly valuable in applications requiring high durability and consistency.
特性
CAS番号 |
68084-22-0 |
|---|---|
分子式 |
C34H24N5Na3O13S3 |
分子量 |
875.8 g/mol |
IUPAC名 |
trisodium;4-[[4-[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N5O13S3.3Na/c1-51-27-13-17(3-9-25(27)36-38-31-23-8-6-22(53(42,43)44)12-20(23)16-30(34(31)41)55(48,49)50)18-4-10-26(28(14-18)52-2)37-39-32-29(54(45,46)47)15-19-11-21(35)5-7-24(19)33(32)40;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
InChIキー |
WMPOYSDHUBXBPN-UHFFFAOYSA-K |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])OC)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


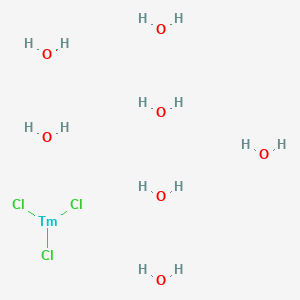
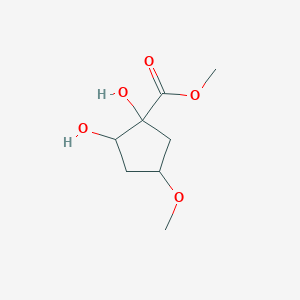
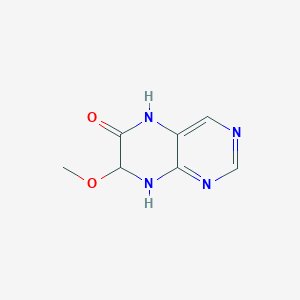
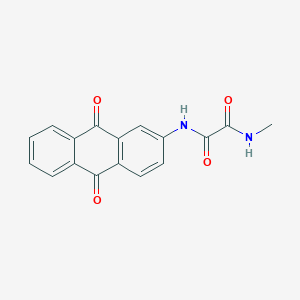
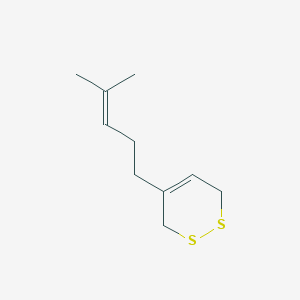
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
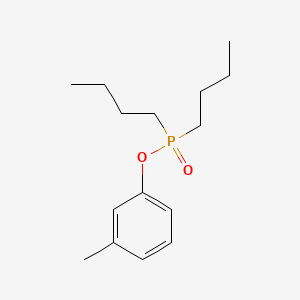
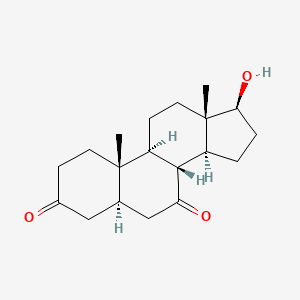

![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
